molecular formula C17H14N2O4S B2822298 Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-66-1

Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2822298
CAS No.: 887902-66-1
M. Wt: 342.37
InChI Key: ULGYJDIEVUTXNG-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzo[d]thiazole derivative featuring a 4-methoxybenzamido group at position 2 and a methyl ester at position 6 of the heterocyclic core. The 4-methoxybenzamido substituent introduces hydrogen-bonding capacity and modulates electronic properties, while the methyl ester enhances lipophilicity, which may improve membrane permeability .

Properties

IUPAC Name

methyl 2-[(4-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-22-12-6-3-10(4-7-12)15(20)19-17-18-13-8-5-11(16(21)23-2)9-14(13)24-17/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGYJDIEVUTXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiazole core.

    Introduction of the Methoxybenzamido Group: The benzothiazole intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to introduce the methoxybenzamido group.

    Esterification: Finally, the carboxylic acid group on the benzothiazole ring is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Applications

Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate has been investigated for several biological applications:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness has been compared with standard antibiotics, revealing notable zones of inhibition against pathogens such as:

  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Escherichia coli
  • Candida tropicalis

Table 1: Antimicrobial Activity of this compound

PathogenZone of Inhibition (mm)
Staphylococcus aureus14
Pseudomonas aeruginosa12
Escherichia coli10
Candida tropicalis11

Anticancer Potential

The compound has shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cancer pathways. The thiazole moiety appears to play a crucial role in modulating enzyme activity related to tumor growth.

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. It is believed to inhibit the production of pro-inflammatory cytokines, contributing to reduced inflammation in various models. This property makes it a candidate for further exploration in treating inflammatory diseases.

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of this compound derivatives:

  • Synthesis and Characterization : Techniques such as IR spectroscopy and NMR have confirmed the structure and purity of synthesized compounds.
  • Biological Evaluation : In vitro studies have demonstrated the compound's effectiveness against microbial strains, with comparisons made to established antibiotics.
  • Structure-Activity Relationship (SAR) : Research has highlighted that modifications on the benzamido group can significantly affect biological activity, emphasizing the importance of structural variations for enhancing efficacy.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of this compound are best understood by comparing it with analogs sharing the benzo[d]thiazole core but differing in substituents. Key comparisons are summarized below:

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Key Properties/Activities References
Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate 4-Methoxybenzamido Enhanced hydrogen bonding; potential DNA gyrase inhibition
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate Amino Prone to further functionalization; lower steric hindrance
Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate Trifluoromethyl Electron-withdrawing group; increased metabolic stability
Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate Chloro Halogenated derivative; potential intermediate for cross-coupling reactions
  • Mechanistic Insights: The 4-methoxybenzamido group in the target compound provides a planar aromatic moiety that may engage in π-π stacking with biological targets, such as bacterial DNA gyrase, while the methoxy group enhances solubility compared to non-polar substituents (e.g., trifluoromethyl) .

Substituent Variations at Position 6

Compound Name Substituent at Position 6 Key Properties/Activities References
This compound Methyl ester Balances lipophilicity and bioavailability; hydrolyzable to carboxylic acid
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Ethyl ester Increased steric bulk; reduced hydrolysis rate compared to methyl ester
2-Amino-6-methoxybenzothiazole Methoxy Lacks ester group; lower molecular weight but reduced cell permeability
  • Functional Impact : The methyl ester at position 6 is a common feature in prodrug strategies, allowing for intracellular hydrolysis to the active carboxylic acid form, which may improve target engagement .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP Solubility (mg/mL)
This compound 342.36 254 (decomp) 2.8 0.12 (DMSO)
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate 224.24 >300 1.5 0.45 (Water)
Methyl 2-(trifluoromethyl)benzo[d]thiazole-6-carboxylate 275.25 126 3.2 0.08 (DMSO)

Biological Activity

Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a compound belonging to the benzothiazole derivative class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The synthesis methods, mechanisms of action, and relevant research findings are also discussed.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : The thiazole ring is synthesized from 2-aminothiophenol and a suitable carboxylic acid derivative under basic conditions.
  • Introduction of the Methoxybenzamido Group : This step involves reacting the benzothiazole intermediate with 4-methoxybenzoyl chloride in the presence of a base.
  • Esterification : Finally, the carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid.

Antimicrobial Activity

Research indicates that compounds with benzothiazole rings exhibit significant antimicrobial properties. This compound has been investigated for its efficacy against various bacterial and fungal strains due to its structural characteristics, which enhance interaction with microbial targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, it has been tested against A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells, demonstrating cytotoxic effects at varying concentrations .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 Value (μM)Mechanism of Action
A4311.5Induces apoptosis and cell cycle arrest
A5492.0Inhibits proliferation
H12991.8Promotes apoptosis

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This activity suggests its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • DNA Binding : The compound may bind to DNA, disrupting normal cellular functions.
  • Enzyme Inhibition : It can inhibit key enzymes involved in cell division and proliferation, leading to apoptosis in cancer cells.
  • Cytokine Modulation : The suppression of inflammatory cytokines further supports its therapeutic potential in inflammatory conditions .

Case Studies

Several case studies have documented the effectiveness of benzothiazole derivatives in clinical settings:

  • Study on Anticancer Activity : A study involving various benzothiazole derivatives demonstrated that modifications to the benzothiazole nucleus could enhance anticancer activity significantly. The lead compounds showed selective cytotoxicity against multiple cancer cell lines while sparing normal cells .
  • Research on Anti-inflammatory Effects : Another study highlighted the ability of benzothiazole derivatives to reduce inflammation markers in animal models, suggesting their potential application in treating chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate with high purity?

  • Methodological Answer : Synthesis typically involves coupling 4-methoxybenzoyl chloride with a benzo[d]thiazole-6-carboxylate precursor under basic conditions (e.g., triethylamine or pyridine). Key factors include:

  • Reagent stoichiometry : Excess acyl chloride ensures complete amidation .
  • Solvent choice : Anhydrous THF or DMF minimizes side reactions .
  • Purification : Column chromatography (silica gel, eluent ratios optimized for polarity) or recrystallization from ethanol/water mixtures improves purity. Monitor via TLC (Rf ~0.5 in hexane:EtOAc 3:1) .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms the presence of methoxy (δ\delta ~3.8 ppm), aromatic protons (δ\delta 7.2–8.3 ppm), and amide NH (δ\delta ~10.5 ppm, broad). 13^{13}C NMR identifies carbonyl carbons (δ\delta ~165–170 ppm) .
  • IR : Stretching bands for amide C=O (~1680 cm1^{-1}) and ester C=O (~1720 cm1^{-1}) confirm functional groups .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+^+ at m/z 357.08) .

Q. What solvents and conditions optimize its solubility for biological assays?

  • Methodological Answer : The compound exhibits poor aqueous solubility due to its ester and aromatic groups. Use DMSO as a stock solvent (10 mM) and dilute in assay buffers containing 0.1% Tween-80 to prevent precipitation. Confirm stability via HPLC over 24 hours .

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